molecular formula C22H24O8 B1248630 Alnumycin

Alnumycin

Cat. No.: B1248630
M. Wt: 416.4 g/mol
InChI Key: DRXHQLTVRTWTGH-WABLBPIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alnumycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Monooxygenase System in Biosynthesis

The two-component monooxygenase system AlnT/AlnH is critical in alnumycin biosynthesis, particularly in the early quinone formation. The inactivation of alnT or alnH genes leads to the accumulation of nonquinoid metabolites, suggesting that quinone biosynthesis precedes third ring cyclization in the this compound pathway. This unique regiochemistry is confirmed through in vitro enzymatic synthesis, which helps in understanding the enzymatic processes involved in the biosynthesis of complex polyketides (Grocholski et al., 2012).

Gene Cluster and Unusual Biosynthetic Steps

The this compound gene cluster reveals unusual gene products that are involved in pyran ring formation and dioxan biosynthesis. The cloning and sequencing of this gene cluster have shown expected biosynthesis genes for polyketide assembly, but the tailoring enzymes are atypical. This has led to a better understanding of the unique structural features of this compound, including its chromophore and the 4-hydroxymethyl-5-hydroxy-1,3-dioxan moiety. The study of these genes provides insights into the molecular basis of the biosynthesis of this compound and related compounds (Oja et al., 2008).

Structural Basis for C-Ribosylation

The C-ribosylation in the this compound A biosynthetic pathway involves the attachment of a carbohydrate-like moiety to the aglycone via a carbon-carbon bond. The enzymes AlnA and AlnB play significant roles in this process, with AlnA catalyzing the attachment of D-ribose-5-phosphate to prethis compound. This step is crucial for the formation of the unique structural features of this compound A, highlighting an alternative mechanism for carbohydrate attachment in natural product biosynthesis (Oja et al., 2013).

Biosynthetic Pathway and Antibiofilm Properties

This compound's biosynthetic pathway involves unusual steps for C-C bond formation and cleavage, particularly in the synthesis of the dioxane unit. This pathway has implications for the development of biologically active compounds with improved properties. Additionally, alnumycins have shown potential as effective antibiofilm agents against Staphylococcus aureus, suggesting their utility in addressing biofilm-associated infections. The identification of a novel antistaphylococcal polyketide, this compound D, underscores the importance of exploring the biosynthetic pathways of natural products for new therapeutic agents (Oja et al., 2015).

Properties

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

10-hydroxy-8-[(2R,4S,5R)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1H-benzo[g]isochromene-6,9-dione

InChI

InChI=1S/C22H24O8/c1-3-4-16-18-11(5-10(2)29-16)6-12-14(24)7-13(20(26)19(12)21(18)27)22-28-9-15(25)17(8-23)30-22/h5-7,15-17,22-23,25,27H,3-4,8-9H2,1-2H3/t15-,16?,17+,22-/m1/s1

InChI Key

DRXHQLTVRTWTGH-WABLBPIPSA-N

Isomeric SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C=C(C3=O)[C@@H]4OC[C@H]([C@@H](O4)CO)O)O

Canonical SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C=C(C3=O)C4OCC(C(O4)CO)O)O

Synonyms

alnumycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alnumycin
Reactant of Route 2
Alnumycin
Reactant of Route 3
Alnumycin
Reactant of Route 4
Alnumycin
Reactant of Route 5
Alnumycin
Reactant of Route 6
Alnumycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.